Hernandonine

描述

Structure

3D Structure

属性

CAS 编号 |

28314-78-5 |

|---|---|

分子式 |

C18H9NO5 |

分子量 |

319.3 g/mol |

IUPAC 名称 |

4,6,19,21-tetraoxa-13-azahexacyclo[10.10.1.02,10.03,7.016,23.018,22]tricosa-1(23),2(10),3(7),8,12,14,16,18(22)-octaen-11-one |

InChI |

InChI=1S/C18H9NO5/c20-16-9-1-2-10-17(23-6-21-10)13(9)14-12-8(3-4-19-15(12)16)5-11-18(14)24-7-22-11/h1-5H,6-7H2 |

InChI 键 |

QHFWZNALDDSHFJ-UHFFFAOYSA-N |

SMILES |

C1OC2=C(O1)C3=C(C=C2)C(=O)C4=NC=CC5=CC6=C(C3=C54)OCO6 |

规范 SMILES |

C1OC2=C(O1)C3=C(C=C2)C(=O)C4=NC=CC5=CC6=C(C3=C54)OCO6 |

其他CAS编号 |

28314-78-5 |

同义词 |

11H-(1,3)Benzodioxolo(6,5,4-de)-1,3-benzodioxolo(4,5-g)quinolin-11-one 11H-Bis(1,3)benzodioxolo(6,5,4-de:4',5'-g)quinolin-11-one hernandonine |

产品来源 |

United States |

Foundational & Exploratory

Hernandonine: A Technical Guide for Researchers

An In-depth Overview of the Chemical Structure, Properties, and Biological Activities of a Promising Oxoaporphine Alkaloid

Abstract

Hernandonine, a naturally occurring oxoaporphine alkaloid, has garnered significant interest within the scientific community for its diverse and potent biological activities. Isolated from various plant species, notably from the family Hernandiaceae, this compound has demonstrated promising antiviral and anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical and spectroscopic properties, and known biological activities. Furthermore, it outlines detailed experimental protocols for its isolation and for the evaluation of its biological effects, and visualizes key pathways and workflows to support further research and development efforts.

Chemical Structure and Identification

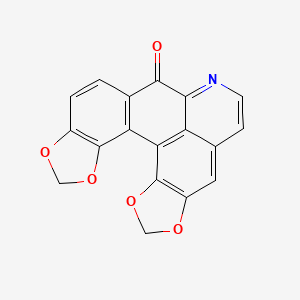

This compound is a pentacyclic alkaloid characterized by an oxoaporphine core structure. Its systematic identification is established through a combination of nomenclature and chemical identifiers.

| Identifier | Value |

| IUPAC Name | 4,6,19,21-tetraoxa-13-azahexacyclo[10.10.1.0²,¹⁰.0³,⁷.0¹⁶,²³.0¹⁸,²²]tricosa-1(23),2(10),3(7),8,12,14,16,18(22)-octaen-11-one[1] |

| SMILES String | C1OC2=C(O1)C3=C(C=C2)C(=O)C4=NC=CC5=CC6=C(C3=C54)OCO6[1] |

| InChI Key | QHFWZNALDDSHFJ-UHFFFAOYSA-N[1] |

| Molecular Formula | C₁₈H₉NO₅[1] |

| Molecular Weight | 319.27 g/mol [1] |

| CAS Number | 28314-78-5[1] |

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its handling, characterization, and application in research settings.

Physicochemical Properties

While experimentally determined data for some physicochemical properties of this compound are not extensively reported in publicly available literature, computational predictions provide valuable estimates.

| Property | Value | Source |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| XLogP3 | 3.2 | PubChem (Computed)[1] |

Spectroscopic Data

| Spectroscopy | Expected/Reported Data |

| UV-Vis | Aporphine alkaloids typically exhibit characteristic absorption maxima in the ranges of 220-240 nm, 270-290 nm, and 300-320 nm. |

| Infrared (IR) | Expected characteristic bands include those for C=O (ketone), C-O-C (ether), and aromatic C=C stretching vibrations. |

| ¹H NMR | The proton NMR spectrum is expected to show signals corresponding to aromatic protons, methylenedioxy protons, and other protons on the aporphine core. |

| ¹³C NMR | The carbon NMR spectrum will display signals for the carbonyl carbon, aromatic carbons, and carbons of the methylenedioxy groups. |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns for the oxoaporphine skeleton. |

Biological Activities and Mechanism of Action

This compound has been the subject of several studies investigating its pharmacological potential, revealing significant anti-inflammatory and antiviral activities.

Anti-inflammatory Activity

This compound has been shown to inhibit inflammatory responses in cellular models. Specifically, it has demonstrated inhibitory effects on the following processes:

-

Superoxide Anion Production: this compound inhibits the production of superoxide anions in fMLP/CB-stimulated neutrophils.[2][3]

-

Elastase Release: It also suppresses the release of elastase from neutrophils stimulated with fMLP/CB.[3]

-

Nitric Oxide (NO) Generation: The compound has been reported to inhibit the generation of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

The anti-inflammatory effects of this compound suggest its potential as a therapeutic agent for inflammatory conditions. The underlying mechanism may involve the modulation of key inflammatory signaling pathways.

Caption: this compound's anti-inflammatory mechanisms.

Antiviral Activity

This compound has been identified as an inhibitor of viral replication. Its antiviral properties have been primarily investigated against:

-

Human Immunodeficiency Virus (HIV-1): It has been shown to exhibit inhibitory activity against HIV-1 integrase, a crucial enzyme for viral replication.[1]

-

Dengue Virus (DENV): Studies have revealed that this compound can inhibit DENV infection. The proposed mechanism involves the disruption of cholesterol-rich lipid rafts on the host cell membrane, which are essential for viral entry.[4] This interference with the early stages of the viral life cycle highlights a potential host-targeted antiviral strategy.

References

- 1. This compound | C18H9NO5 | CID 500428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory alkaloids from the root bark of Hernandia nymphaeifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Anti-Inflammatory Aporphine and Lignan Derivatives from the Root Wood of Hernandia nymphaeifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of the oxoaporphine alkaloid this compound on dengue virus. Evidence for its mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

The Alkaloid Hernandonine: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hernandonine, an oxoaporphine alkaloid, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the natural sources of this compound, with a primary focus on Hernandia nymphaeifolia. It offers a detailed, step-by-step protocol for its extraction, isolation, and purification. Furthermore, this document summarizes the known biological activities of this compound, including its antiviral and anti-inflammatory properties, and presents available quantitative and spectroscopic data. Visual diagrams of the isolation workflow and a conceptual model of its antiviral mechanism are provided to facilitate a comprehensive understanding of this promising natural compound.

Natural Sources of this compound

This compound is a naturally occurring oxoaporphine alkaloid that has been identified in several plant species. The primary and most well-documented source of this compound is from the family Hernandiaceae.

-

Hernandia nymphaeifolia : The root wood, trunk bark, and fruit of Hernandia nymphaeifolia (also known as sea hearse or lantern tree) are rich sources of this compound and related aporphine alkaloids.[1][2][3][4]

-

Hernandia ovigera and Hernandia sonora : These species are also reported to contain this compound.[5]

-

Lindera chunii : This plant from the Lauraceae family has been identified as another natural source of this compound.[5]

Experimental Protocols: Isolation of this compound from Hernandia nymphaeifolia

The following protocol is a detailed methodology for the isolation and purification of this compound from the root wood of Hernandia nymphaeifolia, based on established laboratory procedures.[1]

Plant Material and Extraction

-

Preparation : 5.1 kg of dried root wood from H. nymphaeifolia is sliced into smaller pieces to increase the surface area for extraction.

-

Methanol Extraction : The sliced root wood is subjected to extraction three times with 40 L of methanol (MeOH) for three days at room temperature.

-

Concentration : The combined methanol extract is concentrated under reduced pressure at 35 °C to yield a residue of 386 g.

Solvent Partitioning

-

Liquid-Liquid Extraction : The crude residue (386 g) is partitioned between dichloromethane (CH₂Cl₂) and water (H₂O) in a 1:1 ratio.

-

Fractionation : This partitioning yields a CH₂Cl₂-soluble fraction (Fraction A; 87 g), which contains the alkaloids of interest.

Chromatographic Purification

The purification of this compound from Fraction A involves a multi-step chromatographic process:

-

Initial Column Chromatography (CC) :

-

Stationary Phase : 3.9 kg of silica gel (70–230 mesh).

-

Mobile Phase : A gradient of dichloromethane (CH₂Cl₂) and methanol (MeOH).

-

Outcome : This step results in 12 fractions (A1–A12).

-

-

Secondary Column Chromatography (CC) of Fraction A3 :

-

Stationary Phase : 340 g of silica gel (230–400 mesh).

-

Mobile Phase : A gradient of dichloromethane (CH₂Cl₂) and acetone (30:1 to 0:1).

-

Outcome : Produces 11 sub-fractions (A3-1–A3-11).

-

-

Medium-Pressure Liquid Chromatography (MPLC) of a subsequent fraction (A8-2) :

-

Stationary Phase : Silica column.

-

Mobile Phase : A gradient of chloroform (CHCl₃) and methanol (MeOH) (7:1 to 0:1).

-

Outcome : This purification of fraction A8-2 (530 mg) yields six sub-fractions (A8-2-1–A8-2-6).

-

-

Preparative Thin-Layer Chromatography (TLC) :

-

Stationary Phase : Silica gel plates.

-

Mobile Phase : Dichloromethane (CH₂Cl₂) and acetone (6:1).

-

Procedure : Fraction A8-2-4 (83 mg) is subjected to preparative TLC for the final isolation of this compound.

-

Yield : 8.2 mg of pure this compound is obtained.[1]

-

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₈H₉NO₅ | [5] |

| Molecular Weight | 319.3 g/mol | [5] |

| Appearance | Yellow amorphous solid | [6] |

Table 2: Spectroscopic Data of an Oxoaporphine Alkaloid (O-methylmoschatoline) for Reference

| Spectroscopic Method | Characteristic Peaks | Reference |

| UV Spectrum | λmax 251 and 315 (sh) nm | [6] |

| IR Spectrum | νmax 1642 cm⁻¹ (conjugated carbonyl group) | [6] |

Table 3: Biological Activity of this compound

| Activity | Assay | Result (IC₅₀) | Reference |

| Anti-inflammatory | Superoxide anion production inhibition | ≤5.72 µg/mL | [1] |

| Anti-inflammatory | Elastase release inhibition | >5.72 µg/mL | [1] |

| Cytotoxic Activity | P-388, KB16, A549, or HT-29 cell lines | ED₅₀ < 1 µg/mL | [3] |

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the isolation of this compound from Hernandia nymphaeifolia.

Caption: Isolation workflow for this compound.

Conceptual Signaling Pathway: Anti-Dengue Virus Activity

This compound has been shown to inhibit Dengue virus (DENV) infection during the early stages.[4][7] Mechanistic studies suggest that its antiviral action involves the disruption of cholesterol-rich lipid rafts in the host cell membrane and interference with the cellular cytoskeleton, which are crucial for viral entry.[4][7]

Caption: this compound's proposed antiviral mechanism.

Conclusion

This compound stands out as a promising natural product with significant therapeutic potential. The detailed isolation protocol provided in this guide offers a clear pathway for obtaining this compound for further research and development. The elucidation of its biological activities, particularly its antiviral and anti-inflammatory effects, opens avenues for novel drug discovery. Further investigation into its mechanism of action and preclinical and clinical studies are warranted to fully explore the therapeutic applications of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Isolation, Structure Elucidation, and Antiproliferative Activity of Butanolides and Lignan Glycosides from the Fruit of Hernandia nymphaeifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New aporphine alkaloids and cytotoxic constituents of Hernandia nymphaeifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of the oxoaporphine alkaloid this compound on dengue virus. Evidence for its mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C18H9NO5 | CID 500428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. phcogj.com [phcogj.com]

- 7. researchgate.net [researchgate.net]

The Multifaceted Mechanisms of Action of Hernandonine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hernandonine, a naturally occurring oxoaporphine alkaloid, has demonstrated a compelling range of pharmacological activities, positioning it as a molecule of significant interest for therapeutic development. This technical guide provides an in-depth exploration of the known mechanisms of action of this compound, focusing on its anticancer, antiviral, and anti-inflammatory properties. This document synthesizes available preclinical data, details relevant experimental methodologies, and visually represents the key signaling pathways implicated in its activity. While the qualitative effects of this compound are increasingly understood, this guide also highlights the current gaps in quantitative data, offering a transparent overview for future research and development endeavors.

Anticancer Activity: Induction of Autophagic Cell Death in Hepatocellular Carcinoma

This compound has been identified as a potent agent against hepatocellular carcinoma (HCC), where it mediates its anticancer effects through the induction of autophagic cell death. This process is intricately linked to the modulation of the p53 and Yes-associated protein (YAP) signaling pathways[1].

Core Mechanism

In HCC cells, this compound treatment leads to an upregulation of genes associated with the p53 and Hippo signaling pathways. The activation of the tumor suppressor p53 is a critical event in this compound-induced autophagy and subsequent cell death. Concurrently, the modulation of the Hippo pathway effector YAP plays a complex role; inhibition of YAP appears to sensitize HCC cells to this compound, thereby enhancing the induction of autophagy[1]. This dual regulation of p53 and YAP signaling underscores a sophisticated mechanism of action that shifts the cellular balance towards programmed cell death.

Signaling Pathway

The signaling cascade initiated by this compound in hepatocellular carcinoma cells converges on the activation of autophagy through the interplay of p53 and YAP.

Experimental Protocols

1.3.1. Cell Culture and Viability Assays

-

Cell Lines: Human hepatocellular carcinoma (e.g., Huh7, HepG2) and normal human hepatocyte cell lines.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assay (MTT): Cells are seeded in 96-well plates and treated with varying concentrations of this compound for specified durations (e.g., 24, 48, 72 hours). MTT reagent is added, and after incubation, the formazan crystals are dissolved in DMSO. The absorbance is measured at 570 nm to determine cell viability.

1.3.2. Autophagy Detection

-

Western Blotting: Cells are treated with this compound, and protein lysates are collected. Expression levels of autophagy markers such as LC3-I/II, Beclin-1, and p62 are analyzed by Western blotting.

-

Immunofluorescence: Cells grown on coverslips are treated with this compound, fixed, and permeabilized. They are then incubated with primary antibodies against autophagy markers (e.g., LC3) followed by fluorescently labeled secondary antibodies. Cellular localization and puncta formation are observed using a fluorescence microscope.

1.3.3. RNA Sequencing and Analysis

-

Sample Preparation: HCC cells are treated with this compound or a vehicle control. Total RNA is extracted using a suitable kit (e.g., RNeasy Kit, Qiagen).

-

Sequencing: RNA quality is assessed, and libraries are prepared for next-generation sequencing (e.g., Illumina platform).

-

Data Analysis: Raw sequencing reads are processed, aligned to the human genome, and differential gene expression analysis is performed to identify upregulated and downregulated genes and pathways (e.g., p53 and Hippo signaling pathways).

Antiviral Activity: Inhibition of Dengue Virus Replication

This compound exhibits significant antiviral properties, particularly against the Dengue virus (DENV). Its mechanism of action is multifaceted, targeting the early stages of viral infection and demonstrating direct virucidal effects[1].

Core Mechanism

The anti-DENV activity of this compound is attributed to three primary actions:

-

Influence on Lipid Rafts: this compound impacts cholesterol-rich lipid rafts in the host cell membrane, which are crucial for the entry of DENV[1].

-

Cytoskeletal and Endocytosis Dysregulation: It restrains the pseudopodial movement of cells by downregulating the expression of genes that regulate the cytoskeleton and endocytosis, thereby inhibiting viral entry and trafficking[1].

-

Virucidal Activity: this compound has been shown to directly inactivate DENV particles[1].

Experimental Workflow

The evaluation of this compound's anti-DENV activity typically follows a multi-step experimental workflow.

Quantitative Data

| Parameter | Virus | Cell Line | Value | Reference |

| EC50 | Dengue Virus (DENV) | Not Specified | Data Not Available | [1] |

Note: While the antiviral activity of this compound against DENV has been established, specific EC50 values were not available in the reviewed literature.

Experimental Protocols

2.4.1. Plaque Reduction Assay

-

Cell Seeding: Susceptible cells (e.g., Vero or BHK-21) are seeded in 6-well or 12-well plates to form a confluent monolayer.

-

Treatment and Infection: The cell monolayer is treated with various concentrations of this compound for a specified time before or after infection with a known titer of DENV.

-

Overlay and Incubation: After viral adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethyl cellulose or agar) to restrict viral spread. Plates are incubated for several days to allow for plaque formation.

-

Staining and Quantification: The overlay is removed, and the cells are fixed and stained (e.g., with crystal violet). The number of plaques in treated wells is counted and compared to untreated controls to determine the percentage of inhibition.

2.4.2. Gene Expression Analysis (qRT-PCR)

-

Cell Treatment and RNA Extraction: Cells are treated with this compound and infected with DENV. Total RNA is extracted at different time points post-infection.

-

Reverse Transcription and qPCR: cDNA is synthesized from the extracted RNA. Quantitative PCR is performed using specific primers for cytoskeleton and endocytosis-related genes (e.g., RhoA, Rac1, Cdc42).

-

Analysis: The relative expression of target genes is calculated using the ΔΔCt method, with a housekeeping gene as an internal control.

Anti-inflammatory Activity: Inhibition of Neutrophil Activation

This compound has been shown to possess anti-inflammatory properties by inhibiting key functions of activated neutrophils.

Core Mechanism

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of:

-

Superoxide Anion (O₂⁻) Production: It reduces the generation of reactive oxygen species (ROS) in neutrophils stimulated by agents like N-formyl-methionyl-leucyl-phenylalanine (fMLP) in combination with cytochalasin B (CB).

-

Elastase Release: this compound also suppresses the release of the proteolytic enzyme elastase from stimulated neutrophils.

Quantitative Data

| Parameter | Assay | Stimulant | Value | Reference |

| IC50 | Superoxide Anion Production | fMLP/CB | Data Not Available | - |

Note: Studies have shown that a mixture of compounds including this compound inhibits superoxide anion production with IC50 values ≤ 6.23 μg/mL. However, the specific IC50 for this compound alone was not reported in the available literature.

Experimental Protocols

3.3.1. Superoxide Anion Production Assay

-

Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran sedimentation and hypotonic lysis of erythrocytes.

-

Assay Principle: The production of superoxide anion is measured by the superoxide dismutase (SOD)-inhibitable reduction of ferricytochrome c.

-

Procedure: Isolated neutrophils are pre-incubated with this compound at various concentrations. The cells are then stimulated with fMLP/CB in the presence of ferricytochrome c. The change in absorbance at 550 nm is measured over time using a spectrophotometer. The IC50 value is calculated from the dose-response curve.

Other Reported Activities: HIV-1 Integrase Inhibition

In addition to the mechanisms detailed above, this compound has been identified as an inhibitor of human immunodeficiency virus type 1 (HIV-1) integrase[1].

Core Mechanism

HIV-1 integrase is a crucial enzyme for the replication of the virus, as it catalyzes the insertion of the viral DNA into the host cell's genome. This process involves two key steps: 3'-processing and strand transfer. This compound's inhibitory activity likely targets one or both of these catalytic functions.

Quantitative Data

| Parameter | Target | Value | Reference |

| IC50 | HIV-1 Integrase | Data Not Available | - |

Experimental Protocols

4.3.1. HIV-1 Integrase 3'-Processing and Strand Transfer Assays

-

Enzyme and Substrates: Recombinant HIV-1 integrase and oligonucleotide substrates mimicking the viral DNA ends are used.

-

3'-Processing Assay: The assay measures the cleavage of a dinucleotide from the 3' end of the substrate. This can be monitored using various methods, including gel electrophoresis of radiolabeled substrates or fluorescence-based assays.

-

Strand Transfer Assay: This assay measures the integration of the processed viral DNA substrate into a target DNA molecule. The products can be detected by gel electrophoresis or through ELISA-based formats.

-

Inhibition Studies: this compound is pre-incubated with the integrase enzyme before the addition of the DNA substrates. The reduction in product formation compared to a no-inhibitor control is used to determine the inhibitory activity and calculate the IC50 value.

Conclusion

This compound is a promising natural product with a diverse pharmacological profile. Its mechanisms of action against cancer, Dengue virus, and inflammation involve the modulation of key cellular signaling pathways and direct molecular interactions. The induction of autophagic cell death in HCC via the p53 and YAP pathways provides a solid foundation for its development as an anticancer agent. Its ability to interfere with the early stages of DENV infection highlights its potential as an antiviral therapeutic. Furthermore, its inhibitory effects on neutrophil activation underscore its anti-inflammatory properties.

While the qualitative aspects of this compound's activity are well-documented, a notable gap exists in the availability of specific quantitative data (IC50 and EC50 values). Future research should focus on elucidating these parameters to enable a more precise evaluation of its therapeutic potential and to guide further drug development efforts. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing our understanding of this multifaceted natural compound.

References

The Putative Biosynthetic Pathway of Hernandonine in Hernandia nymphaeifolia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hernandonine, an oxoaporphine alkaloid found in Hernandia nymphaeifolia, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for biotechnological production and the discovery of novel derivatives. While the complete enzymatic pathway for this compound in H. nymphaeifolia has not been fully elucidated, a putative pathway can be constructed based on the well-established biosynthesis of related aporphine alkaloids. This technical guide outlines this proposed pathway, detailing the key enzymatic steps from primary metabolites to the core aporphine scaffold and subsequent tailoring reactions. Furthermore, it provides representative experimental protocols for key methodologies used in the study of alkaloid biosynthesis, including precursor feeding studies and enzyme assays. All quantitative data from analogous pathways are summarized, and the proposed biosynthetic pathway and experimental workflows are visualized using diagrams.

Introduction to Aporphine Alkaloid Biosynthesis

Aporphine alkaloids, including this compound, constitute a large and structurally diverse group of isoquinoline alkaloids. Their biosynthesis originates from the aromatic amino acid L-tyrosine. A central and recurring theme in the formation of these complex molecules is the intramolecular oxidative coupling of a benzylisoquinoline alkaloid precursor, (S)-reticuline, to form the characteristic tetracyclic aporphine core. This crucial step is typically catalyzed by cytochrome P450-dependent monooxygenases. Subsequent enzymatic modifications, such as hydroxylations, O-methylations, and the formation of methylenedioxy bridges, lead to the vast array of aporphine alkaloids observed in nature.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound in Hernandia nymphaeifolia is proposed to proceed through the following key stages, starting from the central precursor, (S)-reticuline.

Stage 1: Formation of the Aporphine Scaffold from (S)-Reticuline

The initial and rate-limiting step in the formation of the aporphine core is the intramolecular phenol coupling of (S)-reticuline. This reaction is catalyzed by a specific type of cytochrome P450 enzyme, likely belonging to the CYP80 family, which has been implicated in aporphine alkaloid biosynthesis in other plant species. The reaction proceeds via a diradical mechanism to form corytuberine.

Stage 2: Tailoring Reactions to Form this compound

Following the formation of the initial aporphine scaffold, a series of tailoring reactions, including oxidations and the formation of methylenedioxy bridges, are necessary to arrive at the final structure of this compound. The precise order of these steps is yet to be determined experimentally in H. nymphaeifolia.

A Technical Guide to the Pharmacokinetics and Bioavailability of Hernandonine: A Proposed Research Framework

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a technical guide and proposed research framework. As of the date of this publication, there is a significant lack of publicly available scientific literature detailing the specific pharmacokinetics, bioavailability, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Hernandonine. The experimental protocols and data tables presented herein are therefore hypothetical and based on established methodologies for the pharmacokinetic analysis of natural products, particularly alkaloids.

Introduction

This compound is an oxoaporphine alkaloid that has been isolated from various plant species, including those from the Hernandia and Lindera genera. Preliminary research has identified this compound as a compound with potential therapeutic applications, notably as an inhibitor of HIV-1 integrase and exhibiting antiviral properties. Despite these promising biological activities, the progression of this compound as a potential therapeutic agent is hampered by the absence of critical pharmacokinetic and bioavailability data. Understanding how a compound is absorbed, distributed, metabolized, and excreted is fundamental to drug development, informing dosage, efficacy, and potential toxicity.

This technical guide is designed to address this knowledge gap by providing a comprehensive, albeit theoretical, framework for the investigation of this compound's pharmacokinetic profile. It offers detailed experimental protocols for both in vitro and in vivo studies, data presentation templates, and visualizations of experimental workflows and potential metabolic pathways. This document is intended to serve as a foundational resource for researchers initiating studies into the pharmacokinetics and bioavailability of this compound.

Proposed In Vitro ADME Studies

A suite of in vitro ADME assays is essential for the initial characterization of a drug candidate's pharmacokinetic properties. These assays provide early insights into potential liabilities and guide further development.

Experimental Protocols

2.1.1 Aqueous Solubility

-

Objective: To determine the thermodynamic solubility of this compound in aqueous media relevant to physiological conditions.

-

Methodology:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

Add an excess amount of this compound to phosphate-buffered saline (PBS) at pH 7.4.

-

Shake the suspension at 37°C for 24 hours to ensure equilibrium.

-

Centrifuge the samples to pellet the undissolved compound.

-

Collect the supernatant, filter, and quantify the concentration of dissolved this compound using a validated analytical method such as HPLC-UV or LC-MS/MS.

-

2.1.2 Membrane Permeability (Caco-2 Assay)

-

Objective: To assess the intestinal permeability of this compound and identify its potential for active transport or efflux.

-

Methodology:

-

Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to form a differentiated monolayer.

-

Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

-

For apical to basolateral (A-B) permeability, add this compound to the apical chamber and collect samples from the basolateral chamber at specified time points.

-

For basolateral to apical (B-A) permeability, add this compound to the basolateral chamber and collect samples from the apical chamber.

-

Quantify the concentration of this compound in the collected samples by LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).

-

2.1.3 Metabolic Stability (Human Liver Microsomes)

-

Objective: To evaluate the intrinsic clearance of this compound by hepatic enzymes.

-

Methodology:

-

Incubate this compound with pooled human liver microsomes in the presence of NADPH (as a cofactor) at 37°C.

-

Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Centrifuge to precipitate proteins.

-

Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.

-

Determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLint).

-

2.1.4 Plasma Protein Binding

-

Objective: To determine the extent to which this compound binds to plasma proteins.

-

Methodology:

-

Use rapid equilibrium dialysis (RED) devices.

-

Add this compound to plasma (human, rat, etc.) and place it in the sample chamber of the RED device.

-

Add buffer to the buffer chamber.

-

Incubate at 37°C until equilibrium is reached.

-

Determine the concentration of this compound in both the plasma and buffer chambers by LC-MS/MS.

-

Calculate the fraction unbound (fu).

-

Data Presentation: In Vitro ADME Profile of this compound

| Parameter | Assay | Result | Interpretation |

| Solubility | Thermodynamic Solubility | (µg/mL) | High/Moderate/Low |

| Permeability | Caco-2 Papp (A-B) | (x 10⁻⁶ cm/s) | High/Moderate/Low |

| Efflux Ratio | Substrate for efflux transporters? (Yes/No) | ||

| Metabolism | In Vitro Half-life (t½) | (min) | |

| Intrinsic Clearance (CLint) | (µL/min/mg protein) | High/Moderate/Low | |

| Distribution | Plasma Protein Binding (% Bound) | (%) | High/Moderate/Low |

Visualization: In Vitro ADME Workflow

Caption: Workflow for the in vitro ADME profiling of this compound.

Proposed In Vivo Pharmacokinetic and Bioavailability Studies

In vivo studies are critical for understanding the pharmacokinetic behavior of a compound in a whole organism.

Experimental Protocol

-

Objective: To determine the pharmacokinetic parameters and absolute bioavailability of this compound in a rodent model (e.g., Sprague-Dawley rats).

-

Methodology:

-

Animal Model: Use male Sprague-Dawley rats (n=5 per group), cannulated (jugular vein) for serial blood sampling.

-

Dose Formulation:

-

Intravenous (IV): Solubilize this compound in a vehicle suitable for injection (e.g., saline/DMSO/Tween 80).

-

Oral (PO): Suspend or dissolve this compound in a suitable vehicle (e.g., 0.5% methylcellulose).

-

-

Dosing:

-

IV Group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.

-

PO Group: Administer a single oral gavage dose (e.g., 10 mg/kg).

-

-

Blood Sampling: Collect blood samples (approx. 100 µL) from the jugular vein cannula at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Sample Processing: Centrifuge blood samples to obtain plasma. Store plasma at -80°C until analysis.

-

Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma.

-

Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters from the plasma concentration-time data.

-

Bioavailability Calculation: Calculate absolute bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

-

Data Presentation: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Unit | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |

| Cmax | ng/mL | - | (Mean ± SD) |

| Tmax | h | - | (Mean ± SD) |

| AUC(0-t) | ngh/mL | (Mean ± SD) | (Mean ± SD) |

| AUC(0-∞) | ngh/mL | (Mean ± SD) | (Mean ± SD) |

| t½ | h | (Mean ± SD) | (Mean ± SD) |

| CL | mL/h/kg | (Mean ± SD) | - |

| Vd | L/kg | (Mean ± SD) | - |

| F% | % | - | (Calculated Mean) |

Visualization: In Vivo Pharmacokinetic Study Workflow

Hernandonine: A Technical Guide to Solubility and Stability Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hernandonine, an oxoaporphine alkaloid with demonstrated antiviral properties, presents a promising avenue for therapeutic development.[1] A critical step in the preclinical evaluation of any drug candidate is the thorough characterization of its physicochemical properties, particularly solubility and stability. This technical guide provides a comprehensive overview of the methodologies required to conduct robust solubility and stability studies for this compound. While specific experimental data for this compound is limited in publicly available literature, this document outlines the established, industry-standard protocols that form the basis of such investigations. It is designed to equip researchers and drug development professionals with the necessary framework to generate high-quality, reproducible data essential for formulation development and regulatory submission. This guide includes detailed experimental protocols, data presentation tables, and visualizations of experimental workflows and the proposed signaling pathway of this compound's antiviral activity.

Physicochemical Properties of this compound

While experimental data is sparse, computational models provide some insight into the physicochemical properties of this compound. These properties, summarized in Table 1, suggest that this compound is a relatively complex, poorly soluble molecule.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₉NO₅ | PubChem[2] |

| Molecular Weight | 319.3 g/mol | PubChem[2] |

| XLogP3 | 3.2 | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[2] |

| Rotatable Bond Count | 0 | PubChem[2] |

| Exact Mass | 319.04807239 Da | PubChem[2] |

| Polar Surface Area | 66.9 Ų | PubChem[2] |

Solubility Studies

The determination of a drug's solubility is fundamental to understanding its potential for oral absorption and bioavailability. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.[3][4][5][6]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol outlines the steps to determine the equilibrium solubility of this compound in various solvents.

-

Preparation of Solvents: Prepare a range of pharmaceutically relevant solvents and buffers (e.g., water, 0.1 N HCl, phosphate buffered saline (PBS) at pH 7.4, ethanol, methanol, dimethyl sulfoxide (DMSO)).

-

Addition of Excess Compound: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is necessary to ensure saturation.[4]

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.[3][5]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Subsequently, filter the supernatant through a suitable, non-adsorptive filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to separate the saturated solution from the undissolved solid.[3]

-

Quantification: Analyze the concentration of this compound in the clear, saturated filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Recording: Record the solubility in mg/mL or µg/mL. The experiment should be performed in triplicate for each solvent and temperature.

Data Presentation: this compound Solubility

The results of the solubility studies should be compiled in a clear and organized manner, as shown in the template in Table 2.

Table 2: Template for Recording this compound Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) ± SD (n=3) |

|---|---|---|

| Water | 25 | |

| 0.1 N HCl | 25 | |

| PBS (pH 7.4) | 25 | |

| Ethanol | 25 | |

| Methanol | 25 | |

| DMSO | 25 | |

| Water | 37 | |

| 0.1 N HCl | 37 |

| PBS (pH 7.4) | 37 | |

Stability Studies

Stability testing is crucial for identifying the degradation pathways and intrinsic stability of a drug substance. Forced degradation studies, as outlined in the International Council for Harmonisation (ICH) guidelines, are a key component of this process.[7][8][9][10]

Experimental Protocol: Forced Degradation Studies

Forced degradation studies expose the drug to stress conditions to accelerate its decomposition.[9][10][11][12]

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the drug solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.[11]

-

Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at a controlled temperature (e.g., 60°C) for a defined period.[11]

-

Oxidation: Treat the drug solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[11]

-

Thermal Degradation: Expose a solid sample and a solution of the drug to dry heat (e.g., 80°C).[11]

-

Photostability: Expose a solid sample and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[7]

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.

-

Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate the parent drug from any degradation products.

Data Presentation: Forced Degradation Conditions

The conditions used for the forced degradation studies should be documented as shown in Table 3.

Table 3: Summary of Forced Degradation Conditions for this compound

| Stress Condition | Reagent/Condition | Temperature | Duration |

|---|---|---|---|

| Acid Hydrolysis | 0.1 N HCl | 60°C | Up to 24h |

| Base Hydrolysis | 0.1 N NaOH | 60°C | Up to 24h |

| Oxidation | 3% H₂O₂ | Room Temp | Up to 24h |

| Thermal (Dry) | - | 80°C | Up to 72h |

| Photolytic | ICH Q1B specified light | Room Temp | As per ICH |

Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately quantify the drug in the presence of its degradation products, impurities, and excipients.[13][14]

Protocol for Method Development:

-

Column Selection: Screen various reversed-phase HPLC columns (e.g., C18, C8, Phenyl) to achieve optimal separation.

-

Mobile Phase Optimization: Evaluate different mobile phase compositions (e.g., mixtures of acetonitrile or methanol with buffered aqueous phases) and pH to resolve the parent drug peak from all degradation product peaks.

-

Detection Wavelength: Determine the optimal UV detection wavelength by analyzing the UV spectra of this compound and its degradation products.

-

Method Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by the ability to separate the main peak from all degradant peaks in the forced degradation samples.

Table 4: Example of a Stability-Indicating HPLC Method for this compound

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | e.g., 5% to 95% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specified wavelength |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

Proposed Antiviral Signaling Pathway

This compound has been shown to inhibit the entry of dengue virus into host cells.[1][15][16] The proposed mechanism involves the disruption of several key cellular processes that the virus hijacks for its own entry.

Mechanistic studies suggest that this compound influences cholesterol-rich lipid rafts in the cell membrane.[1][15][16] These lipid rafts are crucial for the internalization of the dengue virus.[17][18][19][20] By affecting these microdomains, this compound may prevent the initial attachment and entry of the virus. Furthermore, this compound has been observed to restrain the pseudopodial movement of cells, which is likely due to the downregulation of genes or proteins that regulate the cytoskeleton and endocytosis.[1][15][16] The actin cytoskeleton plays a vital role in viral entry, providing the necessary structural support and forces for internalization.[21][22][23][24][25] By interfering with these pathways, this compound effectively creates a barrier to viral infection at a very early stage.

Conclusion

This technical guide provides a foundational framework for conducting the essential solubility and stability studies of this compound. Adherence to these standardized protocols will ensure the generation of high-quality, reliable data, which is indispensable for advancing this compound through the drug development pipeline. The elucidation of its solubility profile will guide formulation strategies, while a thorough understanding of its stability and degradation pathways will ensure the development of a safe, effective, and stable final drug product. The proposed mechanism of action further underscores the potential of this compound as an antiviral agent and highlights the importance of these foundational physicochemical studies.

References

- 1. Effects of the oxoaporphine alkaloid this compound on dengue virus. Evidence for its mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C18H9NO5 | CID 500428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 6. researchgate.net [researchgate.net]

- 7. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. researchgate.net [researchgate.net]

- 15. Effects of the oxoaporphine alkaloid this compound on dengue virus. Evidence for its mechanisms of action » Nanolive - A complete solution for your label-free live cell imaging [nanolive.com]

- 16. scilit.com [scilit.com]

- 17. Caveolin-1 in Lipid Rafts Interacts with Dengue Virus NS3 during Polyprotein Processing and Replication in HMEC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cholesterol Effectively Blocks Entry of Flavivirus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Protein disulfide isomerase mediates dengue virus entry in association with lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The importance of paying attention to the role of lipid-lowering drugs in controlling dengue virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Exploitation of cytoskeletal networks during early viral infection - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. The Role of the Cytoskeleton in the Life Cycle of Viruses and Intracellular Bacteria: Tracks, Motors, and Polymerization Machines - PMC [pmc.ncbi.nlm.nih.gov]

- 24. academic.oup.com [academic.oup.com]

- 25. The Actin Cytoskeleton as a Barrier to Virus Infection of Polarized Epithelial Cells [mdpi.com]

Spectroscopic Data Analysis of Hernandonine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hernandonine, an oxoaporphine alkaloid isolated from species such as Hernandia nymphaeifolia, has garnered interest for its potential biological activities. The structural elucidation and confirmation of such natural products are fundamentally reliant on a comprehensive analysis of their spectroscopic data. This technical guide provides a framework for the spectroscopic data analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While a complete, publicly available, and fully assigned dataset for this compound could not be located in the conducted searches, this guide presents the expected data formats, detailed experimental protocols for data acquisition, and a discussion of the general principles of spectral interpretation for this class of compounds. Furthermore, a potential signaling pathway influenced by aporphine alkaloids is visualized to provide context for its biological evaluation.

Introduction

This compound is a member of the oxoaporphine class of alkaloids, characterized by a tetracyclic ring system. These compounds are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological properties. Accurate and unambiguous structural characterization is a prerequisite for any further investigation into a compound's biological activity and mechanism of action. Spectroscopic techniques, particularly NMR and MS, are the cornerstones of this characterization process. This guide outlines the standard methodologies and data interpretation strategies applicable to the analysis of this compound.

Spectroscopic Data Presentation

A comprehensive spectroscopic analysis of this compound would yield a wealth of quantitative data. For clarity and comparative purposes, this data should be organized into structured tables. The following tables are presented as templates for the expected NMR and MS data for this compound, based on typical values for oxoaporphine alkaloids.

Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Data for this compound (Example)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.20 | s | - |

| H-4 | 7.80 | d | 5.5 |

| H-5 | 8.90 | d | 5.5 |

| H-8 | 7.50 | s | - |

| H-11 | 9.10 | s | - |

| 1,2-OCH₂O- | 6.20 | s | - |

| 9,10-OCH₂O- | 6.40 | s | - |

Note: Data is hypothetical and based on characteristic values for the oxoaporphine skeleton.

Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data for this compound (Example)

| Position | Chemical Shift (δ, ppm) |

| C-1 | 145.0 |

| C-1a | 125.0 |

| C-2 | 150.0 |

| C-3 | 110.0 |

| C-3a | 130.0 |

| C-4 | 120.0 |

| C-5 | 148.0 |

| C-6a | 155.0 |

| C-7 | 180.0 |

| C-7a | 128.0 |

| C-8 | 108.0 |

| C-9 | 152.0 |

| C-10 | 149.0 |

| C-11 | 115.0 |

| C-11a | 122.0 |

| C-11b | 135.0 |

| 1,2-OCH₂O- | 102.0 |

| 9,10-OCH₂O- | 103.0 |

Note: Data is hypothetical and based on characteristic values for the oxoaporphine skeleton.

Table 3: Mass Spectrometry (MS) Data for this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| ESI+ | 320.0559 | 100 | [M+H]⁺ |

| ESI+ | 292.0604 | 45 | [M+H-CO]⁺ |

| ESI+ | 264.0655 | 20 | [M+H-2CO]⁺ |

Note: The molecular ion [M+H]⁺ is calculated based on the molecular formula of this compound, C₁₈H₉NO₅. Fragmentation data is hypothetical.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD; 0.5-0.7 mL) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the compound. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

-

Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

-

1D NMR Spectra:

-

¹H NMR: The proton NMR spectrum is acquired to determine the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants of the hydrogen atoms in the molecule.

-

¹³C NMR: The carbon-13 NMR spectrum is acquired to identify the chemical shifts of all carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are typically run to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Spectra:

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecular structure.

-

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbon atoms (one-bond ¹H-¹³C correlations).

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for assembling the carbon skeleton and placing substituents.

-

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water). The concentration is typically in the range of 1-10 µg/mL.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an appropriate ionization source is used.

-

Ionization Techniques:

-

Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar and thermally labile molecules like alkaloids. It typically produces protonated molecules [M+H]⁺ or sodiated adducts [M+Na]⁺.

-

Electron Ionization (EI): This is a hard ionization technique that can provide valuable fragmentation information for structural elucidation, though it may not always show a molecular ion peak for complex molecules.

-

-

Data Acquisition:

-

Full Scan MS: The instrument is scanned over a wide m/z range to determine the accurate mass of the molecular ion, which allows for the determination of the molecular formula.

-

Tandem MS (MS/MS): The molecular ion is isolated and fragmented to produce a characteristic fragmentation pattern. This pattern provides information about the different structural motifs within the molecule.

-

Mandatory Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic analysis of this compound.

Potential Signaling Pathway Modulated by Aporphine Alkaloids

Caption: Potential TLR2/MyD88/NF-κB signaling pathway modulation.

Conclusion

The structural elucidation of natural products like this compound is a critical step in the drug discovery pipeline. This guide has outlined the essential spectroscopic techniques and experimental protocols required for this purpose. While a complete and verified public dataset for this compound remains to be consolidated, the provided templates and methodologies offer a robust framework for researchers to acquire and analyze the necessary data. The visualization of a potential signaling pathway further underscores the importance of structural confirmation for subsequent biological and pharmacological investigations. It is anticipated that as research on this compound and related aporphine alkaloids continues, a comprehensive public repository of their spectroscopic data will become available, further aiding in the exploration of their therapeutic potential.

In Silico Modeling of Hernandonine Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hernandonine, an oxoaporphine alkaloid, has demonstrated notable bioactivities, including inhibitory effects against Human Immunodeficiency Virus Type 1 (HIV-1) integrase and Dengue Virus (DENV). This technical guide provides an in-depth overview of the in silico modeling of this compound's bioactivity, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways and workflows. The aim is to furnish researchers and drug development professionals with a comprehensive resource to facilitate further investigation and computational analysis of this promising natural compound.

Introduction

This compound is a natural product that has been identified as an inhibitor of HIV-1 integrase and also shows notable antiviral properties against the Dengue virus.[1] In silico modeling plays a crucial role in understanding the mechanisms of action of such natural compounds, predicting their pharmacokinetic properties, and guiding further drug development efforts. This guide explores the known bioactivities of this compound, presents a framework for its in silico analysis, and provides detailed experimental methodologies for a deeper understanding of its biological effects.

Quantitative Bioactivity Data

The following table summarizes the available quantitative data on the bioactivity of this compound against its known molecular targets.

| Target | Bioactivity | Value | Reference |

| HIV-1 Integrase | IC50 | 16.3 µM | [2] |

In Silico Modeling Workflow

The in silico analysis of a natural product like this compound typically follows a structured workflow designed to predict its druglikeness, identify potential molecular targets, and understand its mechanism of action. This process is crucial for prioritizing compounds for further experimental validation.

A generalized workflow for the in silico analysis of natural products.

Signaling Pathways and Mechanisms of Action

Inhibition of HIV-1 Integrase

This compound inhibits the activity of HIV-1 integrase, an enzyme essential for the integration of viral DNA into the host genome. This inhibition is a key mechanism of its anti-HIV activity.

Mechanism of HIV-1 replication inhibition by this compound.

Anti-Dengue Virus Activity

This compound exhibits its anti-Dengue virus properties by influencing cholesterol-rich lipid rafts in the host cell membrane. This disruption is thought to interfere with the early stages of viral infection, including entry. Furthermore, it has been observed to restrain the pseudopodial movement of cells, potentially through the downregulation of genes involved in cytoskeleton and endocytosis regulation.[1]

Proposed mechanisms of anti-Dengue virus activity of this compound.

Experimental Protocols

HIV-1 Integrase Inhibition Assay

This protocol outlines a biochemical assay to determine the inhibitory activity of this compound against HIV-1 integrase.

Objective: To quantify the IC50 value of this compound for HIV-1 integrase activity.

Materials:

-

Purified recombinant HIV-1 integrase

-

Oligonucleotide substrates mimicking the viral DNA ends

-

Assay buffer (e.g., containing MnCl2 or MgCl2)

-

This compound stock solution

-

96-well plates

-

Detection system (e.g., fluorescence or radioactivity-based)

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the assay buffer, HIV-1 integrase, and the oligonucleotide substrate.

-

Compound Addition: Add serial dilutions of this compound to the wells of the 96-well plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

-

Initiation of Reaction: Add the reaction mixture to the wells to start the integration reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60-120 minutes) to allow for the integration reaction to proceed.

-

Detection: Stop the reaction and quantify the amount of integrated product using a suitable detection method.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration. Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the integrase activity, using non-linear regression analysis.

Dengue Virus Plaque Reduction Neutralization Test (PRNT)

This protocol describes a cell-based assay to evaluate the antiviral activity of this compound against the Dengue virus.

Objective: To determine the concentration of this compound required to reduce the number of DENV plaques by 50% (EC50).

Materials:

-

Vero cells (or other susceptible cell line)

-

Dengue virus stock

-

This compound stock solution

-

Cell culture medium

-

Overlay medium (e.g., containing carboxymethylcellulose or agar)

-

Crystal violet staining solution

-

6-well or 12-well plates

Procedure:

-

Cell Seeding: Seed Vero cells in plates and grow to a confluent monolayer.

-

Virus-Compound Incubation: Prepare serial dilutions of this compound and mix with a fixed amount of Dengue virus. Incubate this mixture at 37°C for 1 hour to allow the compound to interact with the virus.

-

Infection: Remove the culture medium from the cell monolayers and infect with the virus-hernandonine mixtures. Include a virus-only control.

-

Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C.

-

Overlay: After adsorption, remove the inoculum and add the overlay medium. This restricts the spread of the virus, leading to the formation of localized plaques.

-

Incubation: Incubate the plates for several days (typically 5-7 days) at 37°C to allow for plaque formation.

-

Plaque Visualization: Fix the cells with formaldehyde and stain with crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells.

-

Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. Determine the EC50 value by plotting the percentage of plaque reduction against the this compound concentration.

In Silico ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is a critical step in early-stage drug discovery. For alkaloids like this compound, several in silico tools can be employed to estimate these parameters.

Key ADMET Parameters for Consideration:

-

Absorption:

-

Human Intestinal Absorption (HIA): Prediction of the extent of absorption from the gastrointestinal tract.

-

Caco-2 Permeability: An in vitro model for predicting intestinal permeability.

-

P-glycoprotein (P-gp) Substrate/Inhibitor: Prediction of interaction with the P-gp efflux pump, which can limit drug absorption.

-

-

Distribution:

-

Blood-Brain Barrier (BBB) Penetration: Prediction of the ability to cross the BBB, which is crucial for CNS-acting drugs.

-

Plasma Protein Binding (PPB): Estimation of the extent to which the compound binds to plasma proteins, affecting its free concentration.

-

-

Metabolism:

-

Cytochrome P450 (CYP) Inhibition/Substrate: Prediction of interactions with major CYP enzymes (e.g., CYP3A4, CYP2D6), which are key for drug metabolism and potential drug-drug interactions.

-

-

Excretion:

-

Renal Organic Cation Transporter (OCT2) Substrate: Prediction of interaction with transporters involved in renal excretion.

-

-

Toxicity:

-

AMES Mutagenicity: Prediction of the potential to cause DNA mutations.

-

hERG Inhibition: Prediction of the potential to block the hERG potassium channel, which can lead to cardiotoxicity.

-

Hepatotoxicity: Prediction of the potential to cause liver damage.

-

Various online platforms and software packages (e.g., SwissADME, admetSAR, pkCSM) can be utilized to generate these predictions based on the chemical structure of this compound.

Conclusion

This compound presents a compelling case for further investigation as a potential therapeutic agent, with established activity against HIV-1 integrase and promising antiviral effects against the Dengue virus. The in silico modeling approaches and experimental protocols detailed in this guide provide a robust framework for researchers to build upon. Future in silico studies could focus on molecular dynamics simulations to understand the stability of the this compound-target interactions and the development of pharmacophore models for the discovery of novel analogs with enhanced potency and improved ADMET profiles. The integration of computational and experimental data will be pivotal in advancing our understanding of this compound's therapeutic potential.

References

Hernandonine Alkaloid: A Comprehensive Technical Guide

An In-depth Overview of the Discovery, History, Chemical Properties, and Biological Activities of a Promising Oxoaporphine Alkaloid.

Introduction

Hernandonine is a naturally occurring oxoaporphine alkaloid that has garnered significant attention in the scientific community for its potential therapeutic applications. First identified in the mid-20th century, this complex heterocyclic compound has been the subject of research exploring its antiviral and other biological activities. This technical guide provides a comprehensive overview of the discovery, history, chemical synthesis, and biological properties of this compound, with a focus on the experimental methodologies and quantitative data relevant to researchers, scientists, and drug development professionals.

Discovery and History

The initial discovery of this compound is credited to a team of Japanese researchers, Kunitomo J., Miyoshi Y., and Yuge E., who first reported its isolation in 1969 from Hernandia ovigera, a plant species native to Japan. Their findings were published in the journal Yakugaku Zasshi. Subsequent studies have also identified this compound in other plant species, including Lindera chunii and Hernandia nymphaeifolia.[1]

The structural elucidation of this compound was achieved through spectroscopic methods, which are now standard in the characterization of natural products. These early investigations laid the groundwork for future research into the chemical and biological properties of this alkaloid.

Chemical Properties and Structure Elucidation

This compound possesses the chemical formula C₁₈H₉NO₅ and has a molecular weight of 319.27 g/mol .[1] It belongs to the oxoaporphine class of alkaloids, characterized by a tetracyclic isoquinoline core with a ketone group. The structure of this compound was determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Spectroscopic Data

The structural assignment of this compound is supported by the following spectroscopic data:

Table 1: Spectroscopic Data for this compound

| Technique | Observed Data |

| ¹H NMR | Data not yet available in the searched literature. |

| ¹³C NMR | Data not yet available in the searched literature. |

| Mass Spec. | Molecular Ion (M+) peak consistent with C₁₈H₉NO₅ |

| Infrared | Characteristic absorptions for a conjugated ketone, aromatic rings, and methylenedioxy groups. |

Experimental Protocols

Isolation of this compound from Hernandia ovigera

While the original detailed protocol from the 1969 publication is not fully accessible, a general procedure for the isolation of oxoaporphine alkaloids from plant material can be described as follows. This protocol is based on common phytochemical extraction and purification techniques.

Methodology:

-

Extraction: The dried and powdered plant material is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, using either maceration or a Soxhlet apparatus.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is then subjected to an acid-base partitioning process to separate the alkaloids from other plant constituents. This typically involves dissolving the extract in an acidic solution (e.g., 5% hydrochloric acid) and then extracting with an immiscible organic solvent (e.g., chloroform). The alkaloids remain in the acidic aqueous layer.

-

Basification and Extraction: The acidic aqueous layer is then basified (e.g., with ammonia) to a pH of 9-10, and the liberated free alkaloids are extracted with an organic solvent like chloroform or dichloromethane.

-

Chromatographic Purification: The resulting crude alkaloid fraction is then subjected to column chromatography on silica gel or alumina. The column is eluted with a gradient of solvents of increasing polarity.

-

Fraction Analysis and Isolation: The collected fractions are analyzed by Thin Layer Chromatography (TLC), and those containing this compound are combined and further purified by recrystallization or preparative TLC to yield the pure compound.

Total Synthesis

To date, a specific total synthesis for this compound has not been reported in the readily available scientific literature. However, several successful total syntheses of other oxoaporphine alkaloids have been developed. These synthetic strategies generally involve the construction of the core tetracyclic ring system through methods such as the Bischler-Napieralski reaction, Pictet-Spengler reaction, or palladium-catalyzed cross-coupling reactions, followed by oxidation to introduce the ketone functionality. A general retrosynthetic approach is outlined below.

Biological Activities and Mechanism of Action

This compound has demonstrated a range of biological activities, with its antiviral properties being the most extensively studied.

Antiviral Activity

Anti-HIV-1 Integrase Activity: this compound has been shown to inhibit the activity of HIV-1 integrase, a crucial enzyme for the replication of the human immunodeficiency virus. In one study, this compound exhibited an IC₅₀ value of 16.3 µM against HIV-1 integrase.[2]

Anti-Dengue Virus (DENV) Activity: More recent research has highlighted the potential of this compound as an anti-dengue virus agent.[3] Studies have shown that it can inhibit DENV infection in the early stages.[3] The proposed mechanism of action involves the disruption of cholesterol-rich lipid rafts on the host cell membrane, which are essential for viral entry.[3] This disruption is thought to interfere with the virus's ability to attach to and enter the host cell.

Other Biological Activities

Preliminary studies have also suggested that this compound and related oxoaporphine alkaloids may possess other biological activities, including anti-inflammatory and cytotoxic effects. However, further research is needed to fully elucidate these properties.

Table 2: Summary of Reported Biological Activities of this compound

| Activity | Target | Quantitative Data (IC₅₀) | Reference |

| Anti-HIV-1 Integrase | HIV-1 Integrase | 16.3 µM | [2] |

| Anti-Dengue Virus | Viral Entry (Lipid Rafts) | Data not yet available | [3] |

Conclusion and Future Perspectives

This compound is a fascinating natural product with demonstrated biological activities, particularly in the antiviral arena. Its unique oxoaporphine structure presents both a challenge and an opportunity for synthetic chemists. While its discovery dates back several decades, the full therapeutic potential of this compound is still being explored.

Future research should focus on several key areas:

-

Total Synthesis: The development of an efficient and stereoselective total synthesis of this compound would provide a reliable source of the compound for further biological evaluation and the synthesis of novel analogs.

-

Mechanism of Action: A more detailed understanding of the molecular mechanisms underlying its antiviral and other biological activities is crucial for its development as a therapeutic agent.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and biological testing of this compound analogs will help to identify the key structural features responsible for its activity and could lead to the development of more potent and selective compounds.

References

An In-depth Technical Guide to the In Vitro Toxicological Profile of Hernandonine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the in vitro toxicological and bioactivity profile of Hernandonine, a natural aporphine alkaloid. The primary focus of existing research lies in its potent anticancer and antiviral activities, with cytotoxicity directed against tumor cells and virus-infected cells. Data on its effects on normal, non-cancerous cell lines is limited.

Executive Summary

This compound, an alkaloid derived from Hernandia nymphaeifolia, has demonstrated significant biological activity in vitro. It exhibits selective cytotoxicity against hepatocellular carcinoma (HCC) cells by inducing autophagic cell death and DNA damage.[1] This mechanism is intricately linked to the modulation of the p53 and Hippo signaling pathways.[1] While specific ED50 values for this compound against a broad panel of cancer cells are not detailed in readily available literature, related aporphine alkaloids show significant cytotoxicity with ED50 values below 1 µg/mL against cell lines such as P-388, KB16, A549, and HT-29.[2] Furthermore, this compound possesses antiviral properties, notably against the Dengue virus, by interfering with viral entry through cholesterol-rich lipid rafts.[3] This document synthesizes the available quantitative data, details the experimental methodologies used in these key studies, and visualizes the known mechanisms of action.

Cytotoxicity Data

The primary cytotoxic effects of this compound have been documented in the context of cancer therapeutics. One study highlighted its ability to suppress the proliferation of several solid tumor cell lines while reportedly not affecting normal human cell lines, though specific data for the latter was not provided.[1]

Table 1: Summary of this compound In Vitro Cytotoxicity against Hepatocellular Carcinoma (HCC)

| Cell Line(s) | Effect | Potency (IC50/ED50) | Key Observation | Reference |

| Hepatocellular Carcinoma (HCC) | Growth Inhibition | Not specified in abstract | Induced autophagic cell death and DNA damage | [1] |

Note: Specific quantitative values such as IC50 are not available in the cited abstracts. Access to full-text articles would be required for more granular data.

Genotoxicity Profile

This compound has been shown to elicit DNA damage in hepatocellular carcinoma cells as part of its anticancer mechanism.[1] However, comprehensive genotoxicity studies using standard assays like the Ames test (for mutagenicity) or comet assays on non-cancerous cell lines have not been reported in the available literature. The observed DNA damage in cancer cells is likely a downstream effect of the induced cell death pathways.

Experimental Protocols

The following are detailed methodologies representative of the experiments conducted to ascertain the in vitro toxicological profile of this compound.

Cell Viability and Cytotoxicity Assay (e.g., MTT Assay)

This protocol is foundational for assessing the cytotoxic effects of a compound on a cell line.

-

Cell Seeding: Cancer cells (e.g., HCC cell lines) are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: A stock solution of this compound is diluted to various concentrations in the complete culture medium. The old medium is removed from the wells, and 100 µL of the medium containing the different concentrations of this compound is added. A vehicle control (e.g., DMSO) and a negative control (medium only) are included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined from the dose-response curve.

Autophagy Detection (e.g., Acridine Orange Staining)

This method is used to visualize the acidic vesicular organelles that are characteristic of autophagy.

-

Cell Culture and Treatment: Cells are grown on glass coverslips in a 6-well plate and treated with this compound at a predetermined concentration (e.g., its IC50 value) for 24-48 hours.

-